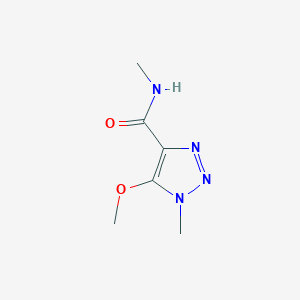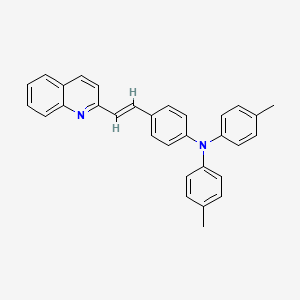
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. One possible route could be:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-quinolinecarboxaldehyde, undergoes a condensation reaction with an appropriate aniline derivative.
Vinylation: The intermediate product is then subjected to a vinylation reaction, introducing the vinyl group at the desired position.
Final Coupling: The final step involves coupling the vinylated quinoline derivative with 4-methyl-N-(p-tolyl)aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to achieve the best results.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline: Unique due to its specific substitution pattern and vinyl linkage.
N-Phenylquinoline Derivatives: Similar structure but lacking the vinyl group.
Tolyl Aniline Derivatives: Similar aniline core but different substituents.
Uniqueness
The presence of both quinoline and vinyl groups in this compound makes it unique, potentially offering distinct electronic and chemical properties compared to other aniline derivatives.
Eigenschaften
Molekularformel |
C31H26N2 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C31H26N2/c1-23-7-17-28(18-8-23)33(29-19-9-24(2)10-20-29)30-21-12-25(13-22-30)11-15-27-16-14-26-5-3-4-6-31(26)32-27/h3-22H,1-2H3/b15-11+ |
InChI-Schlüssel |
WYPJVYQUDZXJDR-RVDMUPIBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


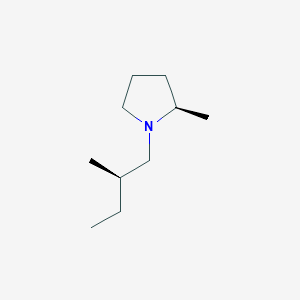
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)

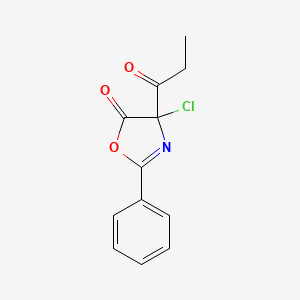
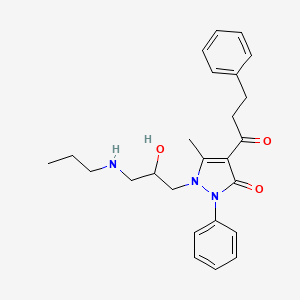
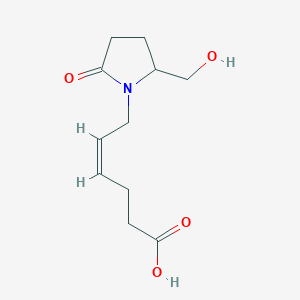


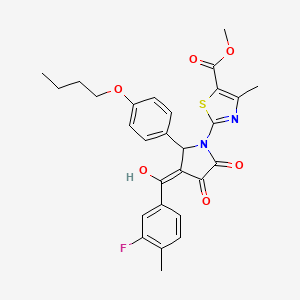
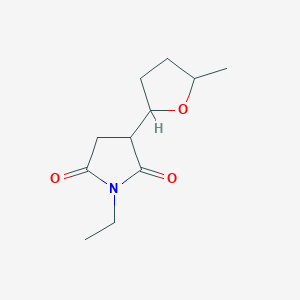
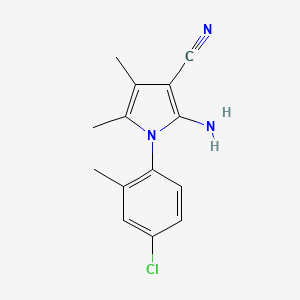
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
